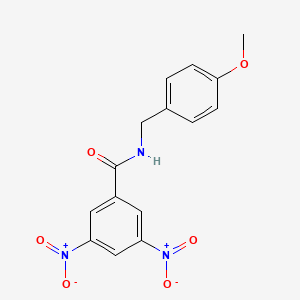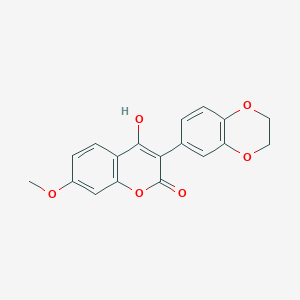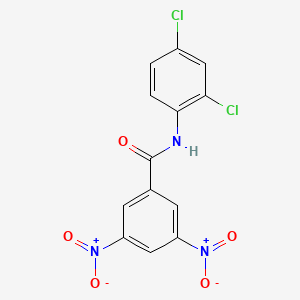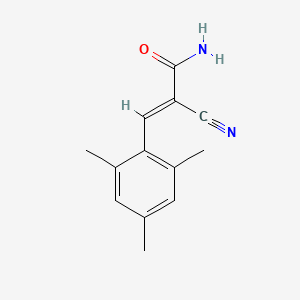![molecular formula C10H8Cl5FN2O B11989771 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)
2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of multiple halogen atoms (fluorine and chlorine) and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions could result in the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more polar compounds, while reduction could produce less halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Such studies could lead to the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,5-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE
Uniqueness
The unique combination of halogen atoms and the acetamide group in 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, from drug development to materials science.
Propiedades
Fórmula molecular |
C10H8Cl5FN2O |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-fluoro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C10H8Cl5FN2O/c11-5-2-1-3-6(8(5)12)17-9(10(13,14)15)18-7(19)4-16/h1-3,9,17H,4H2,(H,18,19) |
Clave InChI |
XHJFESWFXORCIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)

![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)




![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)

